

An In-depth Technical Guide to 2-Acetyl-3-methylbenzo[b]thiophene

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Compound of Interest

Compound Name: 2-Acetyl-3-methylbenzo[b]thiophene

Cat. No.: B101703

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **2-Acetyl-3-methylbenzo[b]thiophene**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-Acetyl-3-methylbenzo[b]thiophene, also known by its IUPAC name 1-(3-methyl-1-benzothiophen-2-yl)ethanone, is a derivative of benzo[b]thiophene, a bicyclic aromatic compound in which a benzene ring is fused to a thiophene ring.^[1] The structure is characterized by an acetyl group at the 2-position and a methyl group at the 3-position of the benzo[b]thiophene core.

Molecular Formula: C₁₁H₁₀OS^[1]

Molecular Weight: 190.26 g/mol ^[1]

CAS Registry Number: 18781-31-2^[1]

Synonyms: 2-Acetyl-3-methylthianaphthene, 1-(3-Methylbenzo[b]thiophen-2-yl)ethan-1-one^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetyl-3-methylbenzo[b]thiophene** is provided in the table below. It is important to note that some of these properties are

computationally predicted.

Property	Value	Source
Molecular Weight	190.26 g/mol	PubChem[1]
XLogP3	3.3	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]
Exact Mass	190.04523611 Da	PubChem (Computed)[1]
Topological Polar Surface Area	17.1 Å ²	PubChem (Computed)
Heavy Atom Count	13	PubChem (Computed)

Spectroscopic Data

The structural elucidation of **2-Acetyl-3-methylbenzo[b]thiophene** is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Aromatic protons
~7.3-7.4	m	2H	Aromatic protons
2.71	s	3H	-COCH ₃
2.55	s	3H	-CH ₃

Note: The specific chemical shifts for the aromatic protons can vary depending on the solvent and experimental conditions. The assignments are based on typical values for such structures.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~192	C=O (ketone)
~140-145	Quaternary aromatic carbons
~122-130	CH aromatic carbons
~135	Quaternary aromatic carbon
~138	Quaternary aromatic carbon
~30	-COCH ₃
~14	-CH ₃

Note: These are approximate chemical shift values based on related structures and general principles of ¹³C NMR spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z	Relative Intensity	Assignment
190	High	[M] ⁺ (Molecular ion)
175	High	[M-CH ₃] ⁺
147	Moderate	[M-COCH ₃] ⁺

Synthesis

The synthesis of **2-Acetyl-3-methylbenzo[b]thiophene** can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of 3-methylbenzo[b]thiophene.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of 2-acetyl-substituted benzo[b]thiophenes, which can be adapted for **2-Acetyl-3-methylbenzo[b]thiophene**.

Reagents and Materials:

- 3-Methylbenzo[b]thiophene
- Acetyl chloride or Acetic anhydride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl_3) or stannic chloride (SnCl_4))
- Anhydrous inert solvent (e.g., dichloromethane (DCM), carbon disulfide (CS_2), or 1,2-dichloroethane)
- Hydrochloric acid (HCl), dilute aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

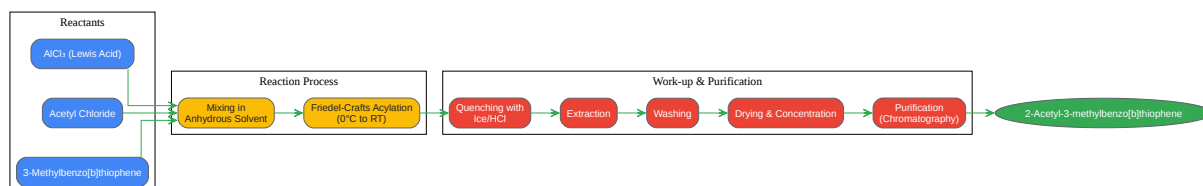
Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere, suspend the Lewis acid catalyst (e.g., 1.2 equivalents of AlCl_3) in the anhydrous inert solvent.
- **Addition of Acylating Agent:** Cool the suspension in an ice bath (0 °C). Slowly add the acylating agent (e.g., 1.1 equivalents of acetyl chloride) to the stirred suspension.

- **Addition of Substrate:** To this mixture, add a solution of 3-methylbenzo[b]thiophene (1.0 equivalent) in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure **2-Acetyl-3-methylbenzo[b]thiophene**.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the Friedel-Crafts acylation synthesis of **2-Acetyl-3-methylbenzo[b]thiophene**.



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References

- 1. 2-Acetyl-3-methylbenzo[b]thiophene | C₁₁H₁₀OS | CID 519603 - PubChem [pubchem.ncbi.nlm.nih.gov]
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